molecular formula C26H31N3O B3159215 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 861208-93-7

2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B3159215
CAS No.: 861208-93-7
M. Wt: 401.5 g/mol
InChI Key: NRAPNXRNWDFWLZ-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a tert-butyl-substituted benzyl group at position 2, a phenyl group at position 6, and a piperidine moiety at position 4. The piperidino substituent may influence receptor binding, as seen in related compounds targeting copper-containing amine oxidases or platelet aggregation pathways .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c1-26(2,3)22-14-12-20(13-15-22)19-29-24(30)18-23(28-16-8-5-9-17-28)25(27-29)21-10-6-4-7-11-21/h4,6-7,10-15,18H,5,8-9,16-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAPNXRNWDFWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128062
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]methyl]-6-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-93-7
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]methyl]-6-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]methyl]-6-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone, with the CAS number 861208-93-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H31N3O
  • Molecular Weight : 401.55 g/mol
  • Purity : >90% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.0Induction of apoptosis via p53 pathway
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These results indicate that the compound may act as a potent inducer of apoptosis and may inhibit tumor growth by targeting critical pathways involved in cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways .

Case Studies

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment resulted in a decrease in Ki67 expression, indicating reduced cell proliferation .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cell populations in MCF-7 cells, correlating with increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure of 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone plays a crucial role in its biological activity. Modifications to the piperidine ring or phenyl substituents have been shown to affect potency and selectivity against various targets. For instance, substituting different groups on the phenyl ring can enhance anticancer activity by improving binding affinity to target proteins involved in tumorigenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences among pyridazinone derivatives lie in substituent groups at positions 2, 5, and 5. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Features
Target Compound 2: 4-(tert-butyl)benzyl; 5: piperidino; 6: phenyl ~414 (estimated) ~5.5* High lipophilicity; bulky tert-butyl may sterically hinder binding
2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino analog 2: 3,4-dichlorobenzyl; 5: piperidino; 6: phenyl 414.3 5.4 Chloro groups increase electronegativity; moderate solubility
MCI-154 6: 4-pyridylaminophenyl; 4,5-dihydro ~327 2.8 Cardiotonic/antiplatelet activity (IC50: 0.36 μM); dihydro ring enhances rigidity
Compound 97a 6: 4-chloroacetamidophenyl; 4,5-dihydro ~380 3.1 Potent antiplatelet (IC50: 0.03 μM); chloroacetamide improves affinity
6-[4-(2-Fluorophenyl)piperazin-1-yl] derivative 6: 4-(2-fluorophenyl)piperazinyl ~316 2.5 Anti-inflammatory activity comparable to indomethacin

*Estimated based on analogs.

Pharmacological Activity

Antiplatelet and Cardiotonic Effects
  • The target compound’s piperidino group is analogous to MCI-154’s dihydropyridazinone core, which inhibits platelet aggregation via phosphodiesterase III (PDE-III) modulation . However, MCI-154’s IC50 (0.36 μM) is less potent than 97a (0.03 μM), where a chloroacetamide group at position 6 enhances activity . The tert-butyl in the target compound may reduce potency due to steric effects but improve metabolic stability.
Anti-Inflammatory and Analgesic Effects
  • Piperazinyl and morpholino substituents (e.g., emorfazone ) are linked to NSAID-like activity. The target compound’s piperidino group may similarly modulate cyclooxygenase (COX) pathways, though its tert-butyl group could alter selectivity compared to 6-(4-methoxyphenyl) derivatives .
Antihypertensive Effects
  • Pyridazinones with 7-fluoro or 5-keto substitutions (e.g., Cignarella et al., 1982 ) exhibit vasorelaxant properties. The target compound’s phenyl and piperidino groups may synergize for vasodilation, but direct evidence is lacking.

Structure-Activity Relationships (SAR)

Position 6 Substitution :

  • Phenyl groups (target compound, MCI-154) enhance cardiotonic activity, while halogenated or piperazinyl groups (e.g., 97a, ) improve antiplatelet or anti-inflammatory effects .

Position 2 Substitution :

  • Bulky groups (tert-butyl) increase lipophilicity but may reduce solubility. Chloro or methoxy groups (e.g., 10d–10g ) balance electronegativity and membrane permeability.

Position 5 Substitution: Piperidino vs. pyrrolidinyl (e.g., 10d–10g ): Larger ring size (piperidine) may enhance receptor binding duration due to conformational flexibility.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how should purity be validated?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyridazinone core. Key steps include:

  • Substituent introduction : Use nucleophilic substitution or coupling reactions to attach the tert-butylbenzyl and piperidine groups. details similar protocols, such as refluxing intermediates with epoxides or amines in isopropanol (e.g., 24-hour heating for alkylation) .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for substituent confirmation). Melting points (e.g., 198–200°C or 310–312°C with decomposition in ) should align with literature .
  • Impurity profiling : Use LC-MS to detect byproducts from incomplete substitutions or oxidation.

Basic: Which in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:
Focus on target-specific assays based on structural analogs:

  • Anti-hypertensive activity : Measure vasodilation in isolated rat aortic rings pre-contracted with norepinephrine (see for protocols using pyridazinone derivatives) .
  • Anti-thrombotic effects : Perform platelet aggregation assays with ADP or collagen induction (e.g., turbidimetric methods) .
  • Cardiotonic activity : Assess calcium sensitization in cardiomyocyte models, as seen in Pimobendan analogs ( ) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

Methodological Answer:

  • Core modifications : Compare analogs with varying substituents at positions 2, 5, and 6. For example:

    PositionSubstituent VariationObserved Activity (Example)Source
    2tert-butylbenzyl vs. benzoylIncreased lipophilicity enhances bioavailability
    5Piperidine vs. morpholinePiperidine improves target engagement in COX inhibition
    6Phenyl vs. benzimidazoleBenzimidazole enhances cardiotonic effects (e.g., Pimobendan, )
  • Pharmacokinetic optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Compare experimental conditions : Variations in assay pH, temperature, or cell lines (e.g., uses rat models, while employs canine heart failure models) can alter outcomes .
  • Replicate key studies : Validate anti-hypertensive activity using standardized protocols (e.g., 5 mg/kg oral dosing in rodents) .
  • Assess stereochemistry : Racemic mixtures (e.g., (±)-isomers in ) may obscure activity; use chiral HPLC to isolate enantiomers .

Advanced: What in vivo models are appropriate for evaluating cardiovascular efficacy?

Methodological Answer:

  • Heart failure models : Use aortic banding in rodents to mimic pressure overload, monitoring ejection fraction via echocardiography (aligned with Pimobendan’s use in ) .
  • Dosage optimization : Start with 1–10 mg/kg orally, adjusting based on pharmacokinetic data (e.g., t½, Cmax from plasma LC-MS) .
  • Toxicity screening : Conduct histopathology on liver/kidney tissues after 28-day repeated dosing.

Advanced: How can target engagement and selectivity be confirmed?

Methodological Answer:

  • Molecular docking : Screen against COX-1/COX-2 () or PDE-III ( ) using AutoDock Vina .
  • Radioligand binding assays : Use ³H-labeled analogs to quantify binding affinity (Kd) in myocardial membranes .
  • Off-target profiling : Test against 50+ kinases via competitive binding assays (e.g., Eurofins Panlabs panel).

Advanced: What strategies mitigate poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce cLogP >5. uses carboxymethyl cellulose in tablet formulations to enhance solubility .
  • Prodrug design : Mask polar groups (e.g., esterify piperidine) for improved absorption, hydrolyzing in vivo .
  • Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation; block vulnerable sites with fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone
Reactant of Route 2
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2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone

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